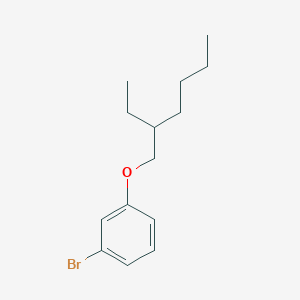
1-Bromo-3-((2-ethylhexyl)oxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-((2-ethylhexyl)oxy)benzene is an organic compound with the molecular formula C14H21BrO It is a derivative of benzene, where a bromine atom is substituted at the first position and a 2-ethylhexyl group is attached via an oxygen atom at the third position
Méthodes De Préparation
The synthesis of 1-Bromo-3-((2-ethylhexyl)oxy)benzene typically involves the bromination of 3-((2-ethylhexyl)oxy)benzene. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst. Industrial production methods may involve more efficient and scalable processes, such as continuous flow reactors, to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-Bromo-3-((2-ethylhexyl)oxy)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized to form various products, depending on the oxidizing agent used. For example, using potassium permanganate can lead to the formation of carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Bromo-3-((2-ethylhexyl)oxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between organic molecules and biological macromolecules.
Medicine: Research into its potential medicinal properties is ongoing, with studies exploring its use in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 1-Bromo-3-((2-ethylhexyl)oxy)benzene involves its interaction with molecular targets through its bromine and 2-ethylhexyl groups. These interactions can lead to various chemical transformations, depending on the specific pathways involved. The compound’s effects are mediated by its ability to participate in substitution, oxidation, and reduction reactions.
Comparaison Avec Des Composés Similaires
1-Bromo-3-((2-ethylhexyl)oxy)benzene can be compared to other similar compounds, such as:
1-Bromo-4-((2-ethylhexyl)oxy)benzene: This compound has the bromine atom at the fourth position instead of the first, leading to different chemical properties and reactivity.
1-Bromo-2-((2-ethylhexyl)oxy)benzene: The bromine atom is at the second position, which also affects its chemical behavior.
Propriétés
Formule moléculaire |
C14H21BrO |
|---|---|
Poids moléculaire |
285.22 g/mol |
Nom IUPAC |
1-bromo-3-(2-ethylhexoxy)benzene |
InChI |
InChI=1S/C14H21BrO/c1-3-5-7-12(4-2)11-16-14-9-6-8-13(15)10-14/h6,8-10,12H,3-5,7,11H2,1-2H3 |
Clé InChI |
MQFWLOHSUXANDI-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)COC1=CC(=CC=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[N-[Phenyl[2-[[[(1S,2R)-1-(phenylmethyl)-2-pyrrolidinyl-|EN]carbonyl]amino-|EN]phenyl]methylene]glycinato(2-)-|EN,|EO]nickel](/img/structure/B13660784.png)
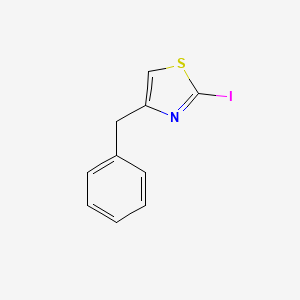
![3-Iodothieno[3,2-c]pyridine](/img/structure/B13660787.png)
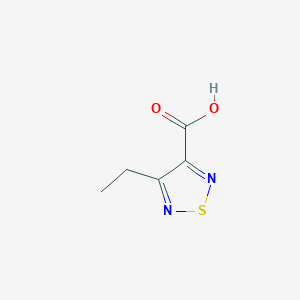



![4-Methylbenzo[d]isothiazole](/img/structure/B13660814.png)
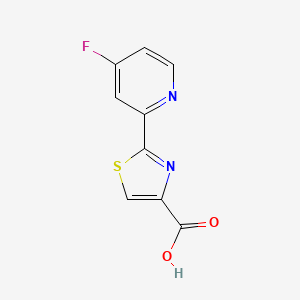
![5-bromo-4-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B13660829.png)
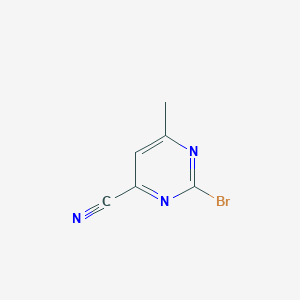

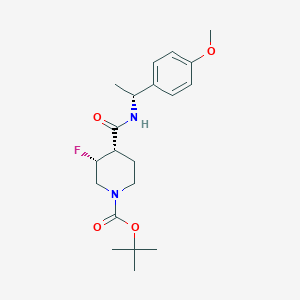
![2-Ethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13660854.png)
